molecular formula C10H11NO2 B3213379 5-Amino-4-methoxy-1-indanone CAS No. 1116359-21-7

5-Amino-4-methoxy-1-indanone

Cat. No. B3213379
CAS RN: 1116359-21-7
M. Wt: 177.2 g/mol
InChI Key: FZJRYTMBZRSRHM-UHFFFAOYSA-N
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Description

5-Amino-4-methoxy-1-indanone is a derivative of 1-indanone . 1-Indanones are prominent motifs found in a number of natural products and pharmaceuticals . They are widely used in medicine, agriculture, and in natural product synthesis .


Synthesis Analysis

The synthesis of 1-indanone derivatives has been reported . More than 100 synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials, have been performed . The commonly used reaction in this area is the Nazarov reaction which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .


Chemical Reactions Analysis

The chemical reactions involving 1-indanones have been extensively studied . The Nazarov reaction, which employs α,β-unsaturated ketones as substrates, is commonly used .

Scientific Research Applications

Synthesis and Derivative Development

  • The compound 5-Amino-4-methoxy-1-indanone and its derivatives have been explored in various synthesis processes. For instance, Rimek, Yupraphat, and Zymalkowski (1969) demonstrated the synthesis of cis- and trans-2-amino-1-indanoles, which are derivatives of this compound, through catalytic hydrogenation or NaBH4-reduction of 2-isonitroso-1-indanone (Rimek, Yupraphat, & Zymalkowski, 1969).
  • Additionally, Charris et al. (2021) synthesized 5H‐indeno[1,2‐b]pyridine derivatives via a multi-component reaction involving 1-indanone, demonstrating the compound's versatility in synthesizing novel chemical structures with potential biological activities (Charris et al., 2021).

Biochemical and Medicinal Applications

  • The derivatives of this compound have shown promise in the field of medicine and biochemistry. For instance, the study by Nan et al. (2016) involved the synthesis of 6-methoxy indanone derivatives as potential probes for β-amyloid plaques in Alzheimer's disease. Their research highlighted significant binding abilities to β-amyloid aggregates, which is crucial for Alzheimer's research (Nan et al., 2016).
  • In another application, Silva, Lima, and Ribeiro da Silva (2018) conducted an energetic study of 6-methyl-1-indanone, 6-methoxy-1-indanone, and its derivatives to understand their role in biomass degradation. Their research provided insights into the enthalpies of combustion and sublimation, which are important in the context of energy and environmental science (Silva, Lima, & Ribeiro da Silva, 2018).

Chemical Properties and Characterization

  • The chemical properties and potential applications of derivatives of this compound have been extensively studied. Zhao et al. (2011) described a synthesis method for 2-Amino-1-indanone from DL-Phenylalanine, showcasing the compound's relevance in developing pharmaceutical agents and natural product synthesis (Zhao et al., 2011).

Safety and Hazards

5-Methoxy-1-indanone is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Indanones are frequently found in numerous natural products and synthetically bioactive molecules . In the past few years, significant advancement has been achieved regarding cyclization of 1-indanone core . This opens up more and more new possibilities of their applications as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, insecticides, fungicides, herbicides, and non-nucleoside, low molecular drugs for the hepatitis C treatment .

properties

IUPAC Name

5-amino-4-methoxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10-7-3-5-9(12)6(7)2-4-8(10)11/h2,4H,3,5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJRYTMBZRSRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1CCC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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